1-(Tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid

Description

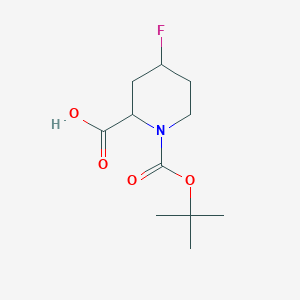

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEKKPRKMGEXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc Protection of Piperidine Precursors

The tert-butoxycarbonyl (Boc) group is typically introduced early in the synthesis to protect the piperidine nitrogen. A common approach involves reacting 4-fluoropiperidine-2-carboxylic acid or its ester derivatives with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.

- Starting Material : 4-Carboxypiperidine (I).

- Boc Protection : React with Boc₂O (1.1 equiv) in tetrahydrofuran (THF) and aqueous NaOH (1 M) at 0–25°C for 4–6 hours.

- Yield : 85–90% for 1-tert-butoxycarbonyl-4-carboxypiperidine (II).

Fluorination Strategies

Fluorination at the 4-position is achieved via nucleophilic or electrophilic agents. Key methods include:

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used for converting hydroxyl or carbonyl groups to fluorides.

- Substrate : 1-Boc-4-hydroxypiperidine-2-carboxylic acid.

- Reaction : Treat with DAST (1.2 equiv) in dichloromethane (DCM) at -15°C for 2 hours.

- Workup : Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (hexane/EtOAc 7:3).

- Yield : 75–80%.

Selectfluor-Based Electrophilic Fluorination

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination of sp³ carbons.

Conditions :

- Solvent : Acetonitrile/water (9:1).

- Temperature : 50°C, 12 hours.

- Yield : 65–70%.

Stereochemical Control and Chiral Synthesis

The stereochemistry at C2 and C4 is critical for biological activity. Enantioselective methods include:

Chiral Auxiliary Approaches

Comparative Analysis of Synthetic Methods

Industrial-Scale Production

Continuous Flow Systems

Challenges and Optimization

Byproduct Formation

Purification Difficulties

Recent Advances (Post-2023)

Photocatalytic Fluorination

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The major product is the free amine after removal of the Boc group.

Scientific Research Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid is used in various scientific research applications:

- Synthesis of Bioactive Molecules: It serves as a building block in the synthesis of novel pharmaceuticals.

- Pharmaceutical Intermediates: The compound is utilized as an intermediate in the production of drug candidates.

- Enzyme Inhibition: Derivatives of this compound have been shown to inhibit specific enzymes involved in metabolic disorders. For example, research featured in the Journal of Medicinal Chemistry highlighted its potential as a selective protease inhibitor.

- Anti-inflammatory Effects: Studies on animal models suggest that similar compounds exhibit anti-inflammatory properties, indicating potential therapeutic applications for treating inflammatory diseases.

- Neuroprotective Properties: Research has explored the neuroprotective effects of this compound in vitro, with results suggesting it can reduce oxidative stress markers in neuronal cells, hinting at its potential use in neurodegenerative disease therapies.

- Cosmetic product development: Experimental design techniques are used to optimize the formulation development process .

Pharmacokinetics

The compound displays high gastrointestinal absorption due to its lipophilic nature and can cross the blood-brain barrier, making it potentially beneficial for therapies targeting the central nervous system.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amine from unwanted reactions, allowing for selective transformations at other sites on the molecule. Upon deprotection, the free amine can participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The following table summarizes key structural analogs and their properties:

Structural and Functional Analysis

Fluorine vs. Phenyl Substituents

- Fluorine (Target Compound) : The electronegative fluorine atom induces dipole interactions, improving binding affinity to biological targets. It also reduces metabolic degradation by blocking cytochrome P450 oxidation sites .

- The phenyl group is advantageous in kinase inhibitors due to π-stacking with aromatic residues .

Trifluoromethyl vs. Difluoro-Methyl Groups

- Trifluoromethyl (CAS 495415-51-5) : The CF₃ group is strongly electron-withdrawing, increasing the carboxylic acid's acidity (pKa ~1-2). This property is useful in prodrug design .

- Difluoro-Methyl (CAS 1334414-61-7) : The geminal difluoro group creates a "fluorine shield," sterically protecting adjacent reactive sites while maintaining moderate electronegativity .

Piperidine vs. Pyrrolidine Cores

- Piperidine (6-membered ring) : Offers conformational flexibility, favoring interactions with larger binding pockets (e.g., GPCR targets).

- Pyrrolidine (5-membered ring, CAS 96314-29-3) : Increased ring strain enhances reactivity, making it suitable for cross-coupling reactions in synthesis .

Biological Activity

1-(Tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid, also known by its IUPAC name and various synonyms, is a compound with significant biological activity. Its structure includes a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) group, which is crucial for its chemical reactivity and biological interactions. This article reviews the biological activity of this compound based on diverse sources, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 247.26 g/mol

- CAS Number : 2115907-97-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom enhances lipophilicity, aiding in membrane permeability and receptor binding.

Pharmacological Activity

This compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties. The fluorine substitution may enhance the compound's ability to disrupt microbial cell membranes.

- CNS Activity : Due to its piperidine structure, the compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Research suggests that derivatives of piperidine can act as modulators in various neurological disorders.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Anticancer Properties : A study investigated the role of fluorinated piperidine derivatives in cancer cell lines. Results indicated that such compounds could induce apoptosis in certain cancer types through mitochondrial pathways.

- Neuropharmacology : Research on piperidine derivatives has shown promise in treating neurodegenerative diseases by modulating dopamine receptors, suggesting that this compound may have similar effects.

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid in laboratory environments?

- Answer: Critical safety measures include using personal protective equipment (PPE) such as gloves and approved goggles, working in a fume hood to prevent inhalation, and avoiding dust formation. Storage at 2–8°C in a dry environment is recommended. Immediate washing and medical consultation are advised upon exposure .

Q. What are the primary synthetic methodologies for synthesizing this compound, and what parameters influence reaction success?

- Answer: Synthesis typically involves multi-step reactions, including Boc protection, fluorination, and carboxylation. Key parameters include temperature control (e.g., 20–50°C for deprotection), catalyst selection (e.g., palladium diacetate), and inert atmospheres. Purification via column chromatography or recrystallization is often required .

Q. Which analytical methods are recommended for verifying structural identity and purity?

- Answer: High-performance liquid chromatography (HPLC) assesses purity (>95%), nuclear magnetic resonance (NMR) confirms structural integrity, and mass spectrometry (MS) verifies molecular weight. Melting point determination and IR spectroscopy provide additional validation .

Advanced Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

- Answer: Yield optimization involves adjusting reaction conditions (e.g., temperature gradients from 40–100°C), catalyst loading (e.g., tert-butyl XPhos), and solvent selection (tert-butyl alcohol). Real-time monitoring via TLC or HPLC identifies bottlenecks in intermediate steps .

Q. What strategies resolve contradictions between experimental data and published literature?

- Answer: Cross-validate using X-ray crystallography or 2D NMR to confirm structural assignments. Replicate procedures under controlled conditions (e.g., anhydrous environments) and consult corrigenda for updated data, as seen in structural reassignments of related compounds .

Q. How does the Boc group influence reactivity in subsequent derivatization reactions?

- Answer: The tert-butoxycarbonyl (Boc) group introduces steric hindrance, limiting nucleophilic attacks. Deprotection with HCl/dioxane or orthogonal protecting groups (e.g., Fmoc) enables selective modifications. Computational modeling predicts steric effects on reaction pathways .

Q. What are the implications of thermal instability in Boc-protected piperidine derivatives?

- Answer: Thermal decomposition (e.g., at >100°C) may release hazardous gases (e.g., carbon oxides). Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) assesses stability. Avoid prolonged heating and store at 2–8°C to mitigate degradation .

Methodological Considerations

- Handling Contradictions in Spectral Data: Use multiple techniques (e.g., NMR, HRMS) to cross-validate results. For example, discrepancies in melting points or log Pow values may arise from polymorphic forms or solvent residues, requiring recrystallization or repeated analyses .

- Environmental Precautions: Prevent compound entry into drainage systems via spill containment (e.g., absorbent materials) and neutralization protocols. Environmental toxicity assessments are recommended for waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.